molecular formula C23H21NO5S B2779537 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid CAS No. 879922-74-4

4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid

Cat. No. B2779537
CAS RN: 879922-74-4
M. Wt: 423.48
InChI Key: HZSKDUYSPWWEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid” is a chemical compound with the molecular weight of 221.28 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 145-146 degrees Celsius .

Scientific Research Applications

Anticonvulsant Activities

Hydroxycoumarin derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid, have demonstrated significant anticonvulsant activities. Studies using nicotine and corazole convulsion models showed these compounds protect animals from convulsion-induced death. They exhibit diverse mechanisms for their anticonvulsant action, indicating potential for further development as anticonvulsant agents (Yakovleva et al., 2020).

Antibacterial Effects

Research has shown that derivatives of 4-hydroxy-chromen-2-one, a related compound, possess high levels of antibacterial activity. These compounds have been tested against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).

Synthesis and Antimicrobial Activity

Synthesis processes for derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, related to the compound , have been developed. These derivatives have shown potential in antimicrobial activities, offering a foundation for the development of new therapeutic agents (Čačić et al., 2006).

Copper, Cobalt, and Nickel Complexes

Novel complexes with copper(II), cobalt(II), and nickel(II) using organic ligands derived from 4-hydroxy-chromen-2-one have been synthesized. These complexes show promising results in spectroscopic studies and could have significant applications in various scientific fields (Myannik et al., 2018).

Cytotoxic Activity

Compounds containing the benzothiazole moiety, similar to the compound of interest, have been explored for their cytotoxic activity against cancer cell lines. This suggests potential applications of such compounds in cancer research (El-Helw et al., 2019).

Corrosion Inhibitors

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating high inhibition efficiencies. This indicates potential industrial applications for compounds with benzothiazole structures (Hu et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-2-6-13-11-14-18(12-16(13)25)29-17(8-5-10-20(26)27)21(22(14)28)23-24-15-7-3-4-9-19(15)30-23/h3-4,7,9,11-12,25H,2,5-6,8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKDUYSPWWEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.